Benz(a)anthracene, 1,12-dimethyl- is a polycyclic aromatic hydrocarbon characterized by its complex structure and notable chemical properties. It is primarily recognized for its role in various chemical reactions and its implications in biological systems, particularly in studies related to carcinogenicity. The molecular formula for this compound is , and it has a molecular weight of approximately 256.35 g/mol.
This compound can be derived from natural sources such as coal tar and is also synthesized in laboratory settings through various chemical methods. Its presence in environmental samples raises concerns due to its potential health effects.
Benz(a)anthracene, 1,12-dimethyl- falls under the category of polycyclic aromatic hydrocarbons, which are known for their aromaticity and stability. These compounds are widely studied in organic chemistry and environmental science due to their persistence in the environment and potential toxicity.
The synthesis of Benz(a)anthracene, 1,12-dimethyl- can be accomplished through several methods, with notable techniques including:
The synthesis often requires careful control of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and selectivity. For instance, the use of palladium catalysts in Suzuki reactions has been shown to enhance the formation of benz(a)anthracene frameworks .
Benz(a)anthracene, 1,12-dimethyl- features a fused ring system typical of polycyclic aromatic hydrocarbons. The structural representation can be described using its InChI key (XDOAGYHDDFESMV-UHFFFAOYSA-N) and InChI notation:
The exact mass of Benz(a)anthracene, 1,12-dimethyl- is approximately 256.125201 g/mol, which aligns with its molecular formula .
Benz(a)anthracene, 1,12-dimethyl- participates in various chemical reactions typical of polycyclic aromatic hydrocarbons:
The reactivity of Benz(a)anthracene derivatives can be influenced by substituents on the aromatic rings. For instance, studies have shown that specific methyl groups can affect the compound’s carcinogenic potential .
The mechanism by which Benz(a)anthracene, 1,12-dimethyl- exerts biological effects involves metabolic activation. Upon exposure, it can be metabolized into reactive intermediates that interact with cellular macromolecules such as DNA.
Research indicates that metabolites like DMBA (7,12-dimethylbenz[a]anthracene) play a crucial role in mediating immunotoxicity and carcinogenesis through mechanisms that involve DNA adduct formation .
Benz(a)anthracene, 1,12-dimethyl- is characterized by:
Key chemical properties include:
These properties are essential for understanding its behavior in various environments and applications .
Benz(a)anthracene, 1,12-dimethyl- has several applications within scientific research:
These applications underscore its importance in both toxicology and environmental science.
Cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1B1, and CYP1A2, catalyze the initial bioactivation of DMBA. These enzymes oxidize DMBA to form highly reactive intermediates. In hepatic microsomes, CYP1A1 preferentially generates anti-diol epoxides, while CYP1B1 produces syn-diol epoxides. This regioselectivity arises from differences in the enzymes' active-site architectures and intrinsic electric fields, which orient DMBA to favor oxidation at specific carbon positions (e.g., C3,4 vs. C8,9) [5] [9]. Genetic polymorphisms in CYP enzymes contribute to interindividual variations in DMBA susceptibility, as demonstrated by strain-specific differences in metabolic profiles [2] [5].
DMBA metabolism proceeds via a two-step oxidation process:
mEH plays a dual role in DMBA metabolism:
Table 1: Key Enzymes in DMBA Metabolic Activation
| Enzyme | Role in DMBA Metabolism | Primary Metabolites | Tissue Specificity |
|---|---|---|---|
| CYP1A1 | Initial epoxidation; anti-diol epoxide formation | DMBA-3,4-epoxide; anti-DMBADE | Liver, Mammary Gland |
| CYP1B1 | Initial epoxidation; syn-diol epoxide formation | DMBA-8,9-epoxide; syn-DMBADE | Spleen, Thymus |
| Microsomal EH | Bioactivation of 3,4-epoxide; Detoxification of 5,6-epoxide | DMBA-3,4-dihydrodiol | Spleen (High), Liver (Moderate) |
| CYP2C Enzymes | Gender/age-dependent diol formation | DMBA-5,6-diol; DMBA-8,9-diol | Liver (Male-Dominant) |
DMBA diol epoxides form two classes of DNA adducts:
Table 2: Major DNA Adducts Formed by DMBA Metabolites
| Adduct Type | Formation Site | Persistence | Primary Mutations | Associated Tissues |
|---|---|---|---|---|
| Stable dG-Adducts | Deoxyguanosine (dG) | High | G→A transitions | Mammary Gland, Liver |
| Stable dA-Adducts | Deoxyadenosine (dA) | High | A→G transitions | Mammary Gland |
| N7G Depurinating | Guanine N7 position | Low (Depurinating) | G→T transversions | Spleen, Bone Marrow |
| N3A Depurinating | Adenine N3 position | Low (Depurinating) | A→T transversions | Thymus, Bone Marrow |
DMBA exhibits pronounced immunosuppression in lymphoid organs:
AhR activation governs DMBA's organ-specific effects:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: